molecular formula C19H14FN3O2 B14945085 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B14945085
M. Wt: 335.3 g/mol
InChI Key: SBSLPTAHQLPPNE-UHFFFAOYSA-N
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Description

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a 1,2,4-oxadiazole ring through a series of condensation reactions. The fluorophenoxy group is introduced via nucleophilic substitution reactions. Common reagents used in these reactions include phosphorus oxychloride, hydrazine hydrate, and various fluorinated phenols .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like column chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline stands out due to its unique combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorophenoxy group. This structure imparts specific chemical properties and biological activities that are not observed in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

5-[(4-fluorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14FN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3

InChI Key

SBSLPTAHQLPPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)F

Origin of Product

United States

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